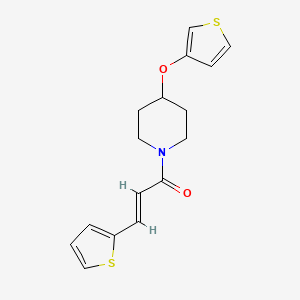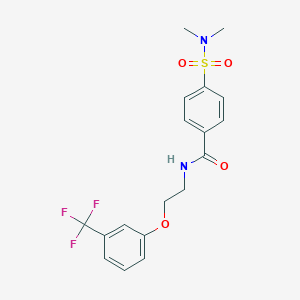![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 922115-33-1](/img/structure/B2414569.png)
N-(2-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide finds applications across multiple fields:
Chemistry
Catalysis: : Utilized as a ligand in transition-metal catalysis.
Material Science: : Investigated for its potential use in creating novel materials with specific properties.
Biology
Protein Interaction Studies: : Used as a probe in studying protein-ligand interactions.
Medicine
Drug Development: : Research is ongoing into its potential as a pharmacologically active compound, particularly targeting certain receptors.
Industry
Polymer Industry: : Explored for use in the synthesis of specialty polymers.
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multiple steps:
Initial Formation
Starting with [1,1'-biphenyl]-4-carboxylic acid, it is first reacted with thionyl chloride to form the corresponding acid chloride.
This intermediate is then subjected to a reaction with 2-aminoethanesulfonyl chloride under basic conditions (typically using a base like triethylamine) to obtain the sulfonamide derivative.
Formation of Isoquinoline Derivative
The isoquinoline derivative is synthesized separately. The reaction starts with the reduction of 3,4-dihydroisoquinoline using hydrogen and a palladium catalyst.
Final Coupling
The sulfonamide derivative is then coupled with the isoquinoline derivative using standard amidation reactions.
Industrial Production Methods
Industrial production of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically follows an optimized, large-scale version of the synthetic route described above. Key considerations include high-yield reactions, minimizing waste, and cost-efficiency of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound is generally stable under oxidative conditions, although extreme oxidizing agents could potentially alter its structure.
Reduction: : It can undergo reduction reactions, especially targeting the sulfonyl group.
Substitution: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide is susceptible to nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: : Formation of amine derivatives.
Substitution: : Products vary based on the nucleophile used, leading to derivatives with varied functional groups replacing the sulfonyl group.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique sulfonyl-isoquinoline structure. Similar compounds include:
[1,1'-Biphenyl]-4-carboxamide derivatives: : These compounds often lack the sulfonyl group, making their chemical reactivity and application scope different.
Isoquinoline derivatives: : While there are many compounds with the isoquinoline structure, the addition of the sulfonyl group in this compound provides unique properties not seen in simpler isoquinoline analogs.
List of Similar Compounds
N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamide.
3,4-Dihydroisoquinolin-2-yl derivatives.
Sulfonyl-based [1,1'-biphenyl] compounds.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUERSZDLDVRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)





![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)


